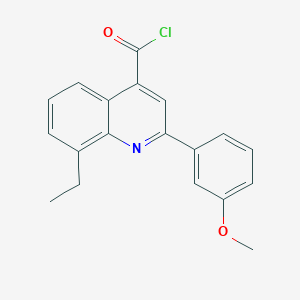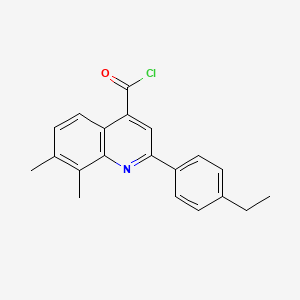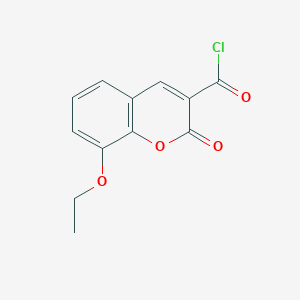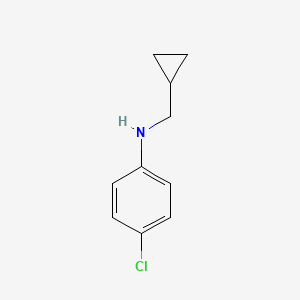
4-Chloro-N-(cyclopropylmethyl)aniline
Descripción general
Descripción
4-Chloro-N-(cyclopropylmethyl)aniline (4-CNMA) is an organic compound with a unique molecular structure. It is a derivative of aniline and has a chloro substituent at the para position. 4-CNMA is a versatile compound with many applications in the sciences, including medical, industrial, and research.
Aplicaciones Científicas De Investigación
4-Chloro-N-(cyclopropylmethyl)aniline has many applications in the scientific field. It is used as a building block for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used as a catalyst in organic synthesis. It is also used in the synthesis of polymers. In addition, 4-Chloro-N-(cyclopropylmethyl)aniline is used in the synthesis of polyesters and polyamides.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)aniline is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the metabolism of other compounds. It is also believed to act as an antioxidant, scavenging free radicals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Chloro-N-(cyclopropylmethyl)aniline are not fully understood. It is believed to have some effect on the nervous system, but this has not been studied in detail. It is also believed to have some effect on the cardiovascular system, but this has not been studied in detail either.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chloro-N-(cyclopropylmethyl)aniline in lab experiments include its low cost, low toxicity, and its versatility. It is also relatively easy to synthesize and can be used in a variety of applications. The main limitation of 4-Chloro-N-(cyclopropylmethyl)aniline is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
Future research should focus on further understanding the biochemical and physiological effects of 4-Chloro-N-(cyclopropylmethyl)aniline. In addition, further research should focus on the development of new synthetic methods for 4-Chloro-N-(cyclopropylmethyl)aniline and its derivatives. Furthermore, research should focus on the development of new applications for 4-Chloro-N-(cyclopropylmethyl)aniline, such as the development of new pharmaceuticals and agrochemicals. Finally, research should focus on the development of new methods for the synthesis of polymers.
Propiedades
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRFDUZTOOYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(cyclopropylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



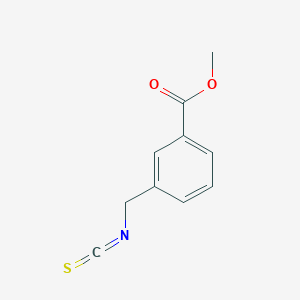
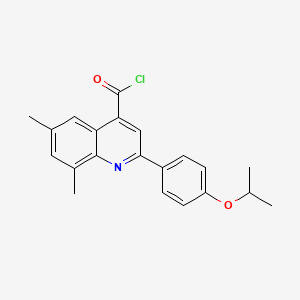
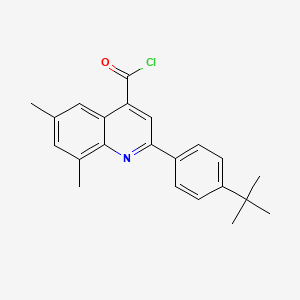
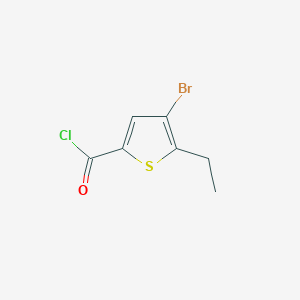
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)
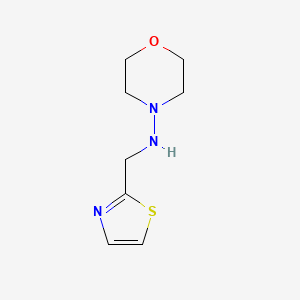
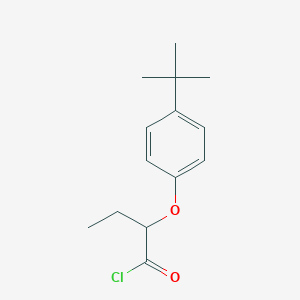
![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)
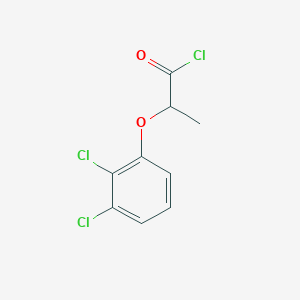
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)
